
Spectroscopic Profile of 1-Hydroxy-6-
methylsulfonylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Hydroxy-6-methylsulfonylindole

Cat. No.: B064835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-Hydroxy-6-methylsulfonylindole. Due to the limited availability of

published experimental spectra for this specific molecule, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to

serve as a reference for researchers involved in the synthesis, characterization, and analysis of

related compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1-Hydroxy-6-
methylsulfonylindole. These predictions are derived from the analysis of its chemical

structure and comparison with known spectroscopic data of analogous indole derivatives and

sulfonyl-containing aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~3.1 - 3.3 Singlet 3H -SO₂CH₃

~6.6 - 6.8 Doublet 1H H-3

~7.2 - 7.4 Doublet 1H H-2

~7.5 - 7.7 Doublet of doublets 1H H-5

~7.8 - 8.0 Doublet 1H H-4

~8.1 - 8.3 Doublet 1H H-7

~9.0 - 11.0 Broad Singlet 1H N-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~45 -SO₂CH₃

~105 C-3

~110 C-7

~120 C-5

~122 C-4

~125 C-3a

~130 C-2

~135 C-6

~140 C-7a

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400 - 3200 Broad, Medium O-H stretch (N-OH)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Weak C-H stretch (methyl)

1620 - 1580 Medium C=C stretch (aromatic)

1320 - 1280 Strong S=O stretch (asymmetric)

1160 - 1120 Strong S=O stretch (symmetric)

970 - 950 Medium N-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion

211.03 [M]⁺ (Molecular Ion)

195.03 [M-O]⁺

132.04 [M-SO₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols that would be suitable for the acquisition

of spectroscopic data for 1-Hydroxy-6-methylsulfonylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-Hydroxy-6-methylsulfonylindole is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm

NMR tube. The choice of solvent may affect the chemical shifts, particularly for the N-OH

proton.

¹H NMR Acquisition:
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Spectrometer: 400 or 500 MHz.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Spectrometer: 100 or 125 MHz.

Pulse Program: Proton-decoupled single-pulse sequence with NOE.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier

transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1-
Hydroxy-6-methylsulfonylindole is placed directly onto the ATR crystal. Pressure is

applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transform. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted

depending on the sensitivity of the instrument.

Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive or negative electrospray ionization.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

The sample solution is introduced into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and

temperature are optimized to achieve a stable signal and maximize the intensity of the

molecular ion.

Data Processing: The acquired mass spectrum shows the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound like 1-Hydroxy-6-methylsulfonylindole.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of
1-Hydroxy-6-methylsulfonylindole
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(Functional Groups)

MS Data Interpretation
(Molecular Weight, Fragmentation)

Structure Confirmation
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Hydroxy-6-
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[https://www.benchchem.com/product/b064835#spectroscopic-data-nmr-ir-ms-for-1-hydroxy-
6-methylsulfonylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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